molecular formula C10H12BrFN2 B1375271 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine CAS No. 1466153-77-4

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine

Cat. No.: B1375271
CAS No.: 1466153-77-4
M. Wt: 259.12 g/mol
InChI Key: VDBUNRIDDJUGDS-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine is a small-molecule organic compound featuring an azetidine (4-membered saturated nitrogen ring) core substituted with a 3-bromo-4-fluorobenzyl group at the 1-position and an amine group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable building block in medicinal chemistry for developing kinase inhibitors, GPCR modulators, and other bioactive agents. Its synthesis typically involves reductive amination or palladium-catalyzed coupling reactions, as inferred from analogous compounds described in patents and synthetic protocols .

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBUNRIDDJUGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted phenyl derivatives.

    Oxidation Products: Azetidinones.

    Reduction Products: Amines.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : Bulkier substituents (e.g., benzyl groups) may hinder binding to flat enzymatic pockets, whereas smaller groups like ethyl improve synthetic accessibility .

Variations in Aromatic Substitution Patterns

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Substituents Melting Point (°C) Biological Relevance Source
This compound C₁₀H₁₂BrFN₂ 257.12 3-Br, 4-F Not reported Potential kinase inhibitor
(2E)-1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one C₁₂H₇BrClFOS 346.11 3-Br, 4-F, thiophene-chlorine 144–146 Anticandidal activity (hypothesized) CCDC 942742
[(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine C₁₅H₂₂BrFN₂ 329.25 3-Br, 4-F, piperidinylpropyl Not reported GPCR modulation (speculative) ChemBK
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₃H₁₁BrN₂O₂ 307.15 3-Br, 2-Me, amide linker Not reported Planar conformation for π-stacking Acta Cryst. E

Key Observations :

  • Electron-Withdrawing Groups : The 3-bromo-4-fluorophenyl group enhances electrophilicity, favoring interactions with nucleophilic residues in target proteins .
  • Conformational Rigidity : Compounds like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopt near-planar conformations due to π-conjugation, whereas azetidine derivatives offer torsional flexibility .

Biological Activity

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine is a synthetic organic compound belonging to the class of azetidines, characterized by a four-membered nitrogen-containing heterocyclic structure. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure imparts distinctive reactivity and potential therapeutic applications.

The molecular formula of this compound is C10H11BrFNC_{10}H_{11}BrFN with a molecular weight of approximately 229.1 g/mol. The compound features a bromine atom and a fluorine atom on the phenyl ring, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The strain in the azetidine ring allows for ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing central nervous system functions.

Biological Activity and Applications

This compound has shown promise in various biological studies:

1. Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives exhibit antimicrobial properties, which could be leveraged for developing new antibiotics.
  • CNS Disorders : The compound may serve as a lead structure for drugs targeting neurological conditions due to its ability to cross the blood-brain barrier.

2. Catalytic Applications

  • The unique structure allows it to participate in catalytic processes such as Suzuki-Miyaura coupling reactions, which are crucial in organic synthesis.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of azetidine derivatives, including this compound:

StudyFindings
Synthesis and Antimicrobial Evaluation A study demonstrated that azetidine derivatives possess significant antimicrobial activity against various bacterial strains, indicating potential for antibiotic development .
CNS Activity Assessment Research indicated that certain azetidine compounds could modulate neurotransmitter systems, suggesting their utility in treating CNS disorders .
Mechanistic Insights Investigations into the mechanism of action revealed that these compounds can inhibit specific enzymes pivotal in disease pathways .

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